2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant activities against certain cancer cell lines .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Based on its antitumor activities, it can be inferred that it may affect pathways related to cell proliferation and survival .
Result of Action
The compound has shown potent antitumor activities against certain cancer cell lines . The molecular and cellular effects of the compound’s action would likely involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These changes can lead to either the promotion or inhibition of cell proliferation, depending on the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding its transport and distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde involves several steps. One common synthetic route includes the reaction of 2-chlorothiophene-3-carbaldehyde with morpholine and subsequent cyclization with cyanamide . The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds such as:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide: This compound has a similar structure but with an amide group instead of an aldehyde group.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-methanol: This compound features a hydroxyl group in place of the aldehyde group.
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKZIZFIXKDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672148 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885618-31-5 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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